molecular formula C14H14F3N3O3S B11089349 2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester

2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester

Cat. No.: B11089349
M. Wt: 361.34 g/mol
InChI Key: CMEKODSTGXFTTR-UHFFFAOYSA-N
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Description

2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a trifluoromethyl group, a benzothiazole moiety, and an acetylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and 6-methylbenzaldehyde, the benzothiazole ring is formed through a cyclization reaction under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Acetylation: The acetylamino group is introduced by reacting the intermediate with acetic anhydride.

    Esterification: Finally, the propionic acid moiety is esterified using methanol and a strong acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its structural complexity and functional diversity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors implicated in diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester exerts its effects depends on its interaction with molecular targets. These interactions could involve:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: Disrupting metabolic or signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylamino-3,3,3-trifluoro-2-(benzothiazol-2-ylamino)-propionic acid methyl ester: Lacks the 6-methyl group, which may affect its reactivity and binding properties.

    2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its solubility and reactivity.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups in 2-Acetylamino-3,3,3-trifluoro-2-(6-methyl-benzothiazol-2-ylamino)-propionic acid methyl ester confer unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its utility in various applications compared to similar compounds.

Properties

Molecular Formula

C14H14F3N3O3S

Molecular Weight

361.34 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C14H14F3N3O3S/c1-7-4-5-9-10(6-7)24-12(18-9)20-13(11(22)23-3,14(15,16)17)19-8(2)21/h4-6H,1-3H3,(H,18,20)(H,19,21)

InChI Key

CMEKODSTGXFTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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